molecular formula C26H52O2 B12658531 Octyl isooctadecanoate CAS No. 93803-86-2

Octyl isooctadecanoate

Cat. No.: B12658531
CAS No.: 93803-86-2
M. Wt: 396.7 g/mol
InChI Key: RDUQEQWTZYCTJZ-UHFFFAOYSA-N
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Description

Octyl isooctadecanoate: is an ester compound formed from the reaction of octanol and isooctadecanoic acid. It is commonly used in various industries, including cosmetics and personal care products, due to its excellent emollient properties. This compound is known for its ability to provide a smooth and silky feel to formulations, making it a popular ingredient in lotions, creams, and other skincare products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl isooctadecanoate is typically synthesized through an esterification reaction between octanol and isooctadecanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:

Octanol+Isooctadecanoic acidOctyl isooctadecanoate+Water\text{Octanol} + \text{Isooctadecanoic acid} \rightarrow \text{this compound} + \text{Water} Octanol+Isooctadecanoic acid→Octyl isooctadecanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of continuous flow reactors allows for better control of reaction conditions, such as temperature and pressure, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Octyl isooctadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octanol and isooctadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water

    Transesterification: Alcohol, acid or base catalyst

Major Products Formed:

Scientific Research Applications

Chemistry: Octyl isooctadecanoate is used as a model compound in studies involving esterification and transesterification reactions. It serves as a reference compound for understanding the kinetics and mechanisms of these reactions.

Biology: In biological research, this compound is used as a component in lipid-based formulations for drug delivery systems. Its emollient properties make it suitable for enhancing the bioavailability of hydrophobic drugs.

Medicine: this compound is investigated for its potential use in topical formulations for skin conditions. Its ability to improve skin hydration and barrier function makes it a promising ingredient in dermatological products.

Industry: In the cosmetics industry, this compound is widely used in formulations of lotions, creams, and sunscreens. Its non-greasy texture and excellent spreading properties enhance the sensory experience of these products .

Mechanism of Action

Octyl isooctadecanoate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and preventing transepidermal water loss. This mechanism is particularly beneficial in skincare formulations aimed at improving skin hydration and smoothness .

Comparison with Similar Compounds

  • Octyl stearate
  • Octyl palmitate
  • Octyl laurate

Comparison: Octyl isooctadecanoate is unique among these compounds due to its branched structure, which imparts distinct physical properties. Compared to octyl stearate and octyl palmitate, this compound has a lower melting point, making it more suitable for formulations requiring a liquid emollient at room temperature. Additionally, its branched structure provides better spreadability and a lighter feel on the skin, enhancing its sensory attributes in cosmetic products .

Properties

CAS No.

93803-86-2

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

IUPAC Name

octyl 16-methylheptadecanoate

InChI

InChI=1S/C26H52O2/c1-4-5-6-7-18-21-24-28-26(27)23-20-17-15-13-11-9-8-10-12-14-16-19-22-25(2)3/h25H,4-24H2,1-3H3

InChI Key

RDUQEQWTZYCTJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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